1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one is a heterocyclic compound characterized by its unique nitrogen-rich structure. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is , and it is classified under pyrimidine derivatives, which are known for their diverse pharmacological properties.
This compound can be sourced from various chemical suppliers and research institutions that specialize in heterocyclic compounds. It falls under the category of pyrimidine derivatives, which are widely recognized for their role in biological systems and as building blocks in synthetic organic chemistry. The compound is also registered with the Chemical Abstracts Service under the number 5807-14-7.
The synthesis of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one can be achieved through several methods:
A typical reaction may involve the use of a primary amine reacting with a suitable carbonyl compound in the presence of an acid catalyst to form the desired hexahydropyrimidine structure.
The molecular structure of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one features a fused bicyclic system that includes a pyrimidine ring. The structural representation can be depicted as follows:
Key structural data includes:
This compound's structure allows for various functional group modifications that can enhance its biological activity.
These reactions allow for the functionalization of the core structure, making it versatile for further chemical exploration.
The mechanism of action for 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one is largely dependent on its interactions at the molecular level within biological systems. It may act as an enzyme inhibitor or modulator by binding to specific active sites on target proteins.
Research indicates that this compound exhibits affinity towards certain receptors involved in cellular signaling pathways. Detailed studies using molecular docking simulations have provided insights into its binding affinities and potential therapeutic targets.
Relevant data from various studies indicate that modifications to this compound can lead to enhanced stability and reactivity profiles suitable for pharmaceutical applications.
The chemical architecture of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one emerged from systematic investigations into bicyclic guanidine bases during the late 20th century, with its structural characterization representing a significant milestone in heterocyclic chemistry. First reported in the chemical literature under the registry number 5807-14-7, this compound initially attracted attention for its exceptional basicity profile resulting from the proton affinity of its bridgehead imino functionality [3] [6]. Early structural analyses established its molecular formula as C₇H₁₃N₃, with a molecular weight of 139.1982 g/mol, and confirmed its bicyclic framework through crystallographic studies [3]. The compound exists as a crystalline solid at ambient temperature, with computational analyses revealing a proton affinity of 1054.60 kJ/mol and a gas-phase basicity of 1022.10 kJ/mol, values that significantly exceed those of monocyclic guanidines and approach the superbasicity range [8].
The development of this bicyclic framework coincided with growing interest in structurally constrained organic catalysts capable of facilitating challenging transformations under mild conditions. Researchers quickly recognized that the compound's molecular geometry enforced by the [4.4.0] bicyclic system positions the nitrogen lone pairs for optimal orbital overlap, thereby enhancing both nucleophilicity and hydrogen-bonding capabilities [6]. This spatial arrangement distinguishes it from monocyclic guanidine analogs and explains its exceptional performance in diverse chemical applications. Throughout the 1990s and early 2000s, synthetic methodologies for accessing this scaffold were refined, enabling its broader application in coordination chemistry, particularly as a ligand for transition metals where it stabilizes unusual oxidation states through electron donation [6].
Table 1: Fundamental Physicochemical Properties of 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one
Property | Value | Unit | Measurement Method |
---|---|---|---|
Molecular Formula | C₇H₁₃N₃ | - | Elemental Analysis |
Molecular Weight | 139.1982 | g/mol | Mass Spectrometry |
CAS Registry Number | 5807-14-7 | - | Chemical Abstracts Service |
Proton Affinity (PAff) | 1054.60 | kJ/mol | Computational Calculation |
Gas-Phase Basicity (BasG) | 1022.10 | kJ/mol | Computational Calculation |
logP (Partition Coefficient) | 0.041 | - | Crippen Calculated Property |
Molecular Volume (McVol) | 113.410 | mL/mol | McGowan Calculated Property |
The compound's journey from chemical curiosity to synthetic enabler accelerated with the discovery that its bicyclic framework could be incorporated into polymeric supports, creating heterogeneous catalysts that combine high activity with practical recyclability. This innovation, documented in multiple synthetic applications, addressed a critical limitation in organocatalyst separation and represented a convergence of molecular design and materials science [2] [5]. The historical trajectory of this compound illustrates how fundamental investigations into heterocyclic systems can yield structures with exceptional functional properties, positioning it as a cornerstone in modern organocatalysis and medicinal chemistry.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8